1H-Imidazo[4,5-c]pyridin-2-amine

Kinase Inhibitor Selectivity Scaffold Hopping JAK/TYK2 Pathway

Researchers developing dual JAK1/TYK2 inhibitors require the precise [4,5-c] regioisomer-substituting the 3H-imidazo[4,5-b]pyridine analog alters kinase selectivity and target engagement. 1H-Imidazo[4,5-c]pyridin-2-amine (MW 134.14, XLogP3 0.1) provides the exact scaffold geometry for achieving the desired dual inhibition profile. • Rule-of-three compliant fragment (MW <300) for FBDD screening by NMR/SPR • Reactive 2-amine handle enables rapid amide, urea, and secondary amine library synthesis • Verified [4,5-c] regiochemistry ensures target engagement fidelity In stock with expedited global delivery.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 68074-63-5
Cat. No. B1592542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-c]pyridin-2-amine
CAS68074-63-5
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)N
InChIInChI=1S/C6H6N4/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H3,7,9,10)
InChIKeyKYAFCVSEPWYUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-c]pyridin-2-amine (CAS 68074-63-5): A Core Scaffold for Medicinal Chemistry and Kinase Inhibitor Design


1H-Imidazo[4,5-c]pyridin-2-amine (CAS 68074-63-5) is a heterocyclic organic compound serving as the foundational core for a class of imidazopyridines with significant medicinal chemistry applications [1]. Characterized by a fused imidazole and pyridine ring system with a primary amine at the 2-position, its chemical structure (C6H6N4, MW 134.14) [2] provides a versatile platform for the development of bioactive molecules, particularly as kinase inhibitors and anti-inflammatory agents [1].

Critical Role of Regioisomerism: Why 1H-Imidazo[4,5-c]pyridin-2-amine Scaffolds are Not Interchangeable with Other Fused Heterocycles


In medicinal chemistry, the specific arrangement of nitrogen atoms within a fused heterocyclic core dictates its binding interactions and selectivity profile. Substituting the 1H-imidazo[4,5-c]pyridine scaffold with a closely related analog, such as a 3H-imidazo[4,5-b]pyridine isomer, is not a trivial change [1]. Direct comparative studies have demonstrated that this shift in regioisomerism can profoundly alter a compound's pharmacological behavior, leading to significant changes in kinase selectivity and target engagement [1][2]. Therefore, the procurement of this specific scaffold is essential for research programs where the precise geometry and electronic distribution of the [4,5-c] isomer are required to achieve a defined biological outcome.

Quantitative Differentiation of the 1H-Imidazo[4,5-c]pyridin-2-amine Scaffold for Strategic Sourcing Decisions


Regioisomeric Scaffold Comparison: 1H-Imidazo[4,5-c]pyridine vs. 3H-Imidazo[4,5-b]pyridine

In a direct head-to-head comparison of matched molecular pairs, the 1H-imidazo[4,5-c]pyridine scaffold was found to be a key structural feature for achieving a dual JAK1/TYK2 inhibition profile, whereas a scaffold hop to the 3H-imidazo[4,5-b]pyridine isomer significantly shifted the selectivity towards TYK2 alone [1]. A comparison of the two scaffolds with identical substituents revealed that the [4,5-c] series exhibited a different JAK1/TYK2 selectivity ratio compared to the [4,5-b] series, which demonstrated a 21-fold improvement in TYK2 selectivity over JAK1 [1].

Kinase Inhibitor Selectivity Scaffold Hopping JAK/TYK2 Pathway

Physicochemical Differentiation for Fragment-Based Drug Design (FBDD)

As an unsubstituted core, 1H-Imidazo[4,5-c]pyridin-2-amine possesses a distinct physicochemical profile compared to larger, more complex analogs and other heterocyclic building blocks, making it a highly suitable fragment for FBDD campaigns [1]. Its low molecular weight (134.14 g/mol) and moderate lipophilicity (XLogP3 = 0.1) [2] provide a favorable starting point for optimization, offering room for chemical elaboration while maintaining drug-like properties [1].

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Strategic Value as a Pristine Scaffold for Intellectual Property Generation

The 2-amino group on the 1H-Imidazo[4,5-c]pyridine core serves as a critical vector for derivatization, a functional handle that is absent in the parent 1H-imidazo[4,5-c]pyridine (CAS 27503-11-3) [1]. This enables the direct exploration of SAR at the 2-position, a key site for modulating activity in many published imidazopyridine inhibitors [2]. Procuring the amine derivative provides a more advanced starting point for the synthesis of potent inhibitors compared to starting from the unsubstituted pyridine core, saving synthetic steps and accelerating lead generation [2].

Medicinal Chemistry Structure-Activity Relationship Patent Strategy

Key Application Scenarios for Procuring 1H-Imidazo[4,5-c]pyridin-2-amine in R&D


Scaffold-Based Kinase Inhibitor Design Targeting JAK1/TYK2

Research teams focused on developing dual JAK1/TYK2 inhibitors for autoimmune and inflammatory diseases should procure this compound. As demonstrated by direct comparative data [1], the 1H-imidazo[4,5-c]pyridine scaffold is required to achieve the specific dual inhibition profile. Using an alternative scaffold like the 3H-imidazo[4,5-b]pyridine isomer would lead to a different pharmacological outcome (i.e., TYK2 selectivity) and potentially derail the project's target product profile [1].

Fragment-Based Drug Discovery (FBDD) Programs

This compound is an ideal fragment for FBDD screening libraries. Its physicochemical properties (MW 134.14, XLogP3 0.1) [2] align perfectly with the "rule of three" guidelines for fragments, ensuring high ligand efficiency and room for growth during the hit-to-lead optimization process [3]. Its commercial availability as a pure, well-characterized solid facilitates high-throughput biophysical screening by NMR or SPR.

Systematic Structure-Activity Relationship (SAR) Studies

Medicinal chemistry groups aiming to systematically explore the SAR around the imidazo[4,5-c]pyridine core should use this 2-amine derivative as the primary starting material [3]. The reactive amine at the 2-position provides a direct route to synthesize a diverse library of amides, ureas, and secondary amines, enabling efficient exploration of the chemical space necessary to optimize potency, selectivity, and ADME properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazo[4,5-c]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.